(4Z,8Z,13Z)-11-hexyl-1-oxacyclopentadeca-4,8,13-trien-2-one
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Overview
Description
(4Z,8Z,13Z)-11-hexyl-1-oxacyclopentadeca-4,8,13-trien-2-one is a synthetic organic compound characterized by its unique structure, which includes a hexyl group and multiple double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z,8Z,13Z)-11-hexyl-1-oxacyclopentadeca-4,8,13-trien-2-one typically involves the cyclization of linear precursors under specific conditions. One common method involves the use of 1,3-butadiene as a starting material, which undergoes trimerization to form cyclododecatriene. This intermediate is then subjected to oxidation and further functionalization to introduce the hexyl group and the oxacyclopentadeca structure .
Industrial Production Methods
Industrial production of this compound may involve the use of catalysts such as Ziegler-Natta catalysts for the trimerization step, followed by oxidation using air or oxygen in the presence of boric acid catalysts.
Chemical Reactions Analysis
Types of Reactions
(4Z,8Z,13Z)-11-hexyl-1-oxacyclopentadeca-4,8,13-trien-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form epoxides.
Reduction: Reduction reactions can be used to convert double bonds to single bonds, altering the compound’s properties.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Reagents such as sodium hydride or lithium diisopropylamide can be used for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of epoxides or hydroxylated derivatives, while reduction can yield saturated hydrocarbons .
Scientific Research Applications
(4Z,8Z,13Z)-11-hexyl-1-oxacyclopentadeca-4,8,13-trien-2-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological membranes, making it useful in studies of membrane dynamics and permeability.
Industry: Used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (4Z,8Z,13Z)-11-hexyl-1-oxacyclopentadeca-4,8,13-trien-2-one involves its interaction with specific molecular targets. The compound can insert into lipid bilayers, altering membrane fluidity and permeability. This interaction can affect various cellular processes, including signal transduction and transport mechanisms .
Comparison with Similar Compounds
Similar Compounds
Cyclododecatriene: A precursor in the synthesis of (4Z,8Z,13Z)-11-hexyl-1-oxacyclopentadeca-4,8,13-trien-2-one, with similar structural features but lacking the hexyl group and oxacyclopentadeca structure.
Hexabromocyclododecane: A brominated flame retardant with a similar cyclic structure but different functional groups and applications.
Uniqueness
This compound is unique due to its combination of a hexyl group and multiple double bonds within a cyclic structure. This unique arrangement imparts specific chemical and physical properties, making it valuable for various applications .
Properties
IUPAC Name |
(4Z,8Z,13Z)-11-hexyl-1-oxacyclopentadeca-4,8,13-trien-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O2/c1-2-3-4-9-14-19-15-10-7-5-6-8-11-17-20(21)22-18-13-12-16-19/h7-8,10-13,19H,2-6,9,14-18H2,1H3/b10-7-,11-8-,13-12- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQAGCHUHSHTBLP-AFBJXSTISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1CC=CCCC=CCC(=O)OCC=CC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC1C/C=C\CC/C=C\CC(=O)OC/C=C\C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107580-81-4 |
Source
|
Record name | 3-(7,10)Hexadecadienyl-4-hydroxy-2-butenolide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107580814 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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